molecular formula C7H3Cl3N2 B048740 2,5,6-Trichloro-1h-benzimidazole CAS No. 16865-11-5

2,5,6-Trichloro-1h-benzimidazole

Cat. No. B048740
CAS RN: 16865-11-5
M. Wt: 221.5 g/mol
InChI Key: SUQYOUJCBGMSLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2,5,6-trichloro-1H-benzimidazole, often involves condensation reactions and modifications to introduce various substituents that enhance their biological activities. For instance, Menteşe et al. (2017) described the synthesis of benzimidazole compounds with hydrazinecarbothioamide, 1,2,4-triazole, 1,3,4-oxadiazole, and imine functionalities starting from 5,6-dichloro-2-cyclopropyl-1H-benzimidazole, showing good urease inhibitor activity (Menteşe et al., 2017).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been characterized using various analytical techniques. Gürbüz et al. (2016) utilized FT-IR, FT-Raman, NMR, ESI-MS, and fluorescence spectroscopy to characterize 5,6-dichloro/dimethyl-2-(dimethoxyphenyl)-1H-benzimidazoles. The study highlighted the influence of substituents on the molecular geometry and stability of these compounds (Gürbüz et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 2,5,6-trichloro-1H-benzimidazole derivatives is influenced by the presence of chloro groups, which can participate in various chemical reactions. Townsend et al. (1995) synthesized 2-substituted 5,6-dichlorobenzimidazole ribonucleosides, showing activity against human herpes viruses, highlighting the role of chloro substituents in biological activity (Townsend et al., 1995).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. Kaynak et al. (2008) focused on the synthesis and crystal structure of a benzimidazole derivative, providing insights into its solid-state properties (Kaynak et al., 2008).

Scientific Research Applications

  • Antiviral Activity Against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1) : Several studies have identified 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) as an active compound against HCMV and HSV-1, with minimal cytotoxicity at effective concentrations (Townsend et al., 1995); (Zhu et al., 2000); (Gudmundsson et al., 2003); (Zhu et al., 1999).

  • Potential Anticancer Agent : Research indicates that certain derivatives of 2,5,6-Trichloro-1h-benzimidazole exhibit anticancer properties. For example, one study showed that compound 6, a derivative, demonstrated potent anticancer activity, particularly inducing apoptosis in the K562 cell line (Romero-Castro et al., 2011).

  • Stability Enhancement in Antiviral Applications : Research has been conducted to enhance the stability of these compounds, particularly in their application as antivirals. Fluorosugar analogues of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole were explored for their potential increased stability in antiviral applications (Gudmundsson et al., 2000).

  • Inhibition of Viral Growth and Nucleic Acid Metabolism : The effects of substituted benzimidazoles, including 4,5,6,trichloro-1-α-d-ribofuranosyl benzimidazole, have been found to inhibit the growth of viruses like influenza A and parainfluenza 1. They also affect the nucleic acid metabolism of host cells (Bucknall, 1967).

  • Antibacterial and Antifungal Properties : Some benzimidazole derivatives have demonstrated comparable or stronger antibacterial and antifungal properties than reference drugs such as Chloromycin, Norfloxacin, and Fluconazole (Zhang et al., 2014).

  • DNA Topoisomerase I Inhibition : Certain derivatives, like 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II), have been found to possess potent topoisomerase I inhibition, which is a target for anticancer drugs (Alpan et al., 2007).

Safety And Hazards

The safety information for 2,5,6-Trichloro-1h-benzimidazole indicates that it has the GHS07 hazard pictogram . The hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2,5,6-trichloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl3N2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQYOUJCBGMSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301488
Record name 2,5,6-trichloro-1h-benzimidazole
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Molecular Weight

221.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6-Trichloro-1h-benzimidazole

CAS RN

16865-11-5
Record name 2,5,6-Trichloro-1H-benzimidazole
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Record name 2,5,6-Trichloro-1H-benzimidazole
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Record name 2,5,6-trichloro-1h-benzimidazole
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Record name 1H-Benzimidazole, 2,5,6-trichloro
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Synthesis routes and methods I

Procedure details

A modified procedure of Balli and Kersting procedure described in Balli, H. et al., Justis Liebigs Am. Chem. 1:647 (1961), was followed. A one liter three neck roundbottom flask was fitted with an over head stirrer and a reflux condenser connected to a gas scrubber. To the flask was added in order, phosphorus oxychloride (80 mL), phosphorus pentachloride (104.0 g, 0.5M) and 5,6-dichlorobenzimidazole-2-sulfonic acid (9) (66.8 g, 0.25M). The resulting mixture was carefully heated until an exothermic reaction occurred. The heat source was removed. When the reaction had subsided, the mixture was carefully heated to reflux. After all gas evolution had ceased (5 hr) the mixture was protected from moisture and allowed to cool to 25° C. The resulting thick slurry was carefully added to cold H2O (2.5 L) containing some ice. Ice was added as needed. The aqueous mixture was allowed to stand for 18 hr at 5° C. while the product precipitated. The pH of the mixture was adjusted to pH 8 with conc. NH4OH then acidified to pH 3 with glacial AcOH. The solid was collected by filtration, washed with H2O then added on the filter. The material was dissolved in THF, treated with charcoal, then filtered through Celite. The solvent was removed under reduced pressure. The solid residue was dried at 60° C. under reduced pressure for 18 hr to yield 39.9 g (72%) of 2,5,6-trichlorobenzimidazole (5). MP: 212°-214° C. (eff. then solidifies). See Kawashima, E. et al., Nucleic Acid Chemistry: Improved and New Synthetic Procedures, Methods and Techniques, eds. Townsend, L. B. et al., Wiley Interscience New York, N.Y. Part IV p. 96 (1991 ). TLC: Rf =0.89 (EtOAc; SiO2). Recrystallization from benzene-hexane raises the melting point to 223°-224° C.
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104 g
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66.8 g
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80 mL
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solvent
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Synthesis routes and methods II

Procedure details

Thoroughly dried 5,6-dichloro-1,3-dihydro-benzoimidazol-2-one (28.4 g, 0.14 mol) was suspended in POCl3 (75 mL). The reaction solution was heated to reflux temperature for 3 hours and cooled to room temperature. The solution was poured into crushed ice/water (1.5 L) slowly with sufficient stirring. The solution was neutralized to pH=7.0 with NaOH. The precipitated solid was collected by filtration, washed with water, and dried to afford the title compound (27.9 g, 90%). The crude product was used in the following reaction without further purification.
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28.4 g
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75 mL
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Yield
90%

Synthesis routes and methods III

Procedure details

A modified procedure of Balli and Kersting procedure described in Balli, H. et al., Justis Liebigs Am. Chem. 1:647 (1961), was followed. A one liter three neck roundbottom flask was fitted with an over head stirrer and a reflux condenser connected to a gas scrubber. To the flask was added in order, phosphorus oxychloride (80 mL), phosphorus pentachloride (104.0 g, 0.5M) and 5, 6-dichlorobenzimidazole-2-sulfonic add (9) (66.8 g, 0.25M). The resulting mixture was carefully heated until an exothermic reaction occurred. The heat source was removed. When the reaction had subsided, the mixture was carefully heated to reflux. After all gas evolution had ceased (5 hr) the mixture was protected from moisture and allowed to cool to 25° C. The resulting thick slurry was carefully added to cold H2O (2.5 L) containing some ice. Ice was added as needed. The aqueous mixture was allowed to stand for 18 hr at 5° C. while the product precipitated. The pH of the mixture was adjusted to pH 8 with conc. NH4OH then acidified to pH 3 with glacial AcOH. The solid was collected by filtration, washed with H2O, then dried on the filter. The material was dissolved in THF, treated with charcoal, then filtered through Celite. The solvent was removed under reduced pressure. The solid residue was dried at 60° C. under reduced pressure for 18 hr to yield 39.9 g (72%) of 2,5,6-trichlorobenzimidazole (5). MP: 212°-214° C. (eff. then solidifies). See Kawashima, E. et al., Nucleic Acid Chemistry: Improved and New Synthetic Procedures, Methods and Techniques, eds. Townsend, L. B. et al., Wiley Interscience New York, N.Y., Part IV p. 96 (1991). TLC: Rf =0.89 (EtOAc; SiO2). Recrystallization from benzene-hexane raises the melting point to 223°-224° C.
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three
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5, 6-dichlorobenzimidazole-2
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Synthesis routes and methods IV

Procedure details

5,6-Dichloro-1,3-dihydro-2H-benzimidazol-2-one (11.5 g) was suspended in phosphorus oxychloride (40 mL), and the mixture was stirred at 120° C. for 24 hours. After cooling the reaction mixture, water was added to the reaction mixture, and to the mixture was added 28% aqueous ammonia solution to alkalize. The solid was collected by filtration and dried to give the title compound (5.0 g).
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11.5 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 2
Reactant of Route 2
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 3
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 4
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 5
2,5,6-Trichloro-1h-benzimidazole
Reactant of Route 6
2,5,6-Trichloro-1h-benzimidazole

Citations

For This Compound
1
Citations
M Tuncbilek, T Kiper, N Altanlar - European Journal of Medicinal Chemistry, 2009 - Elsevier
The novel benzimidazole derivatives (3, 5, 8, 9, 12–14, 18–41) were prepared in this paper and the antimicrobial activities of these compounds against Staphylococcus aureus, …
Number of citations: 179 www.sciencedirect.com

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